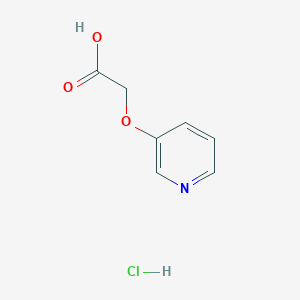

(Pyridin-3-yloxy)-acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be related to a class of compounds involving pyridine . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “(Pyridin-3-yloxy)-acetic acid hydrochloride” are not available, there are methods for synthesizing related compounds. For instance, a semirigid carboxylic ligand 5-(Pyridin-3-yl)isophthalic acid (H2pyip) has been synthesized hydrothermally . Another method involves the conversion of substituted pyridines into corresponding piperidines in water as a solvent .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques like IR spectroscopy, X-ray diffraction, and thermogravimetric analyses . These techniques could potentially be used to analyze the structure of “this compound”.

Chemical Reactions Analysis

The reactions of a semirigid carboxylic ligand 5-(Pyridin-3-yl)isophthalic acid (H2pyip) with Mn(CH3COO)2/Zn(NO3)2/Pb(NO3)2 afforded three new complexes . This indicates that the compound you’re interested in might also participate in complex formation reactions.

Applications De Recherche Scientifique

Chemical Synthesis

(Pyridin-3-yloxy)-acetic acid hydrochloride has applications in chemical synthesis. For example, it's used in the acetylation of hydroxy, thiol, and amino groups in solvent-free conditions under microwave irradiation, as demonstrated by Paul et al. (2002) in a study where acetic anhydride–pyridine over basic alumina was employed for this purpose (Paul, Nanda, Gupta, & Loupy, 2002).

Molecular Property Investigation

This compound is also significant in the investigation of molecular properties of various substances. Bouklah et al. (2012) conducted a DFT and quantum-chemical study to evaluate the molecular properties of substituted pyrrolidinones, including this compound derivatives (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Carbohydrate Histochemistry

In carbohydrate histochemistry, this compound finds application in acetylation techniques. McManus and Cason (1950) utilized an acetic anhydride-pyridine mixture, which includes this compound, to acetylate hydroxyl groups in tissue sections, a process crucial in histochemical confirmation of carbohydrate nature in materials (McManus & Cason, 1950).

Photocatalytic Degradation Research

It's also used in photocatalytic degradation research. Maillard-Dupuy et al. (1994) studied the kinetics and products of the TiO2 photocatalytic degradation of pyridine, where this compound played a role in understanding the degradation process (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).

Anticancer Agent Synthesis

The compound is involved in the synthesis of potential anticancer agents. Temple et al. (1983) synthesized various pyridooxazines and pyridothiazines using this compound, evaluating their effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Corrosion Inhibition

This compound has also been studied for its corrosion inhibition properties. Bouklah et al. (2005) investigated the influence of [(2-pyridin-4-ylethyl)thio]acetic acid, a related compound, on the corrosion inhibition of steel in sulfuric acid solution, indicating potential applications in corrosion prevention (Bouklah, Ouassini, Hammouti, & E. Idrissi, 2005).

Coordination Polymer Synthesis

It is significant in the synthesis of coordination polymers. Das et al. (2009) explored how pyridine-2,4,6-tricarboxylic acid reacts with various metals to form coordination polymers, where compounds related to this compound were used (Das, Ghosh, Sañudo, & Bharadwaj, 2009).

Analgesic Effects Study

In pharmacology, studies have been conducted on the analgesic effects of derivatives of this compound. Hajhashemi et al. (2012) evaluated the analgesic effect of four new derivatives of 3-hydroxy pyridine-4-one, which is structurally related to this compound, in animal models (Hajhashemi, Saghaei, Fassihi, & Mojiri-Froshani, 2012).

Safety and Hazards

Propriétés

IUPAC Name |

2-pyridin-3-yloxyacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c9-7(10)5-11-6-2-1-3-8-4-6;/h1-4H,5H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYKMYREWFIOFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471894-98-1 |

Source

|

| Record name | 2-(pyridin-3-yloxy)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHYLBENZAMIDE](/img/structure/B2695756.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2695759.png)

![1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2695762.png)

![N-methyl-N-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2695764.png)

![1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide](/img/structure/B2695766.png)

![2-(2-chloro-6-fluorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2695775.png)

![3-(3,4-dimethoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine](/img/structure/B2695779.png)